molecular formula C20H15Cl2N5O3 B2583123 2-(2,4-dichlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-51-8

2-(2,4-dichlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2583123
CAS No.: 898442-51-8
M. Wt: 444.27
InChI Key: MBLUXDWWDCRFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This purine derivative features a 2,4-dichlorophenyl substituent at position 2 and a 4-ethoxyphenyl group at position 8. The dichlorophenyl moiety introduces strong electron-withdrawing effects, while the ethoxy group provides electron-donating properties. Its molecular formula is C₂₀H₁₅Cl₂N₅O₃, with a calculated molecular weight of 444.27 g/mol. The compound’s synthesis likely involves multi-step reactions, including thiourea formation and S-alkylation, as seen in analogous purine derivatives .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O3/c1-2-30-12-6-4-11(5-7-12)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)13-8-3-10(21)9-14(13)22/h3-9H,2H2,1H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLUXDWWDCRFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-Dichlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention due to its potential biological activities. This compound, often referenced by its CAS number 898422-29-2, is part of a larger class of compounds known for their diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H21N5O5C_{22}H_{21}N_{5}O_{5} with a molecular weight of approximately 435.4 g/mol. The structure includes a purine base with substituted phenyl groups that enhance its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₅O₅
Molecular Weight421.413 g/mol
CAS Number898422-29-2

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses have demonstrated increased rates of apoptosis in treated MCF-7 breast cancer cells, suggesting a dose-dependent response .
  • Case Studies : In a recent study involving tumor-bearing mice, administration of the compound resulted in a notable reduction in tumor size compared to control groups. The study reported a decrease in tumor growth rates by approximately 50% at optimal dosages .
  • Cytotoxicity Profiles : The IC50 values for various cancer cell lines were determined, revealing an IC50 of 25.72 ± 3.95 μM for MCF cell lines. This indicates considerable potency against these cancer types .

Additional Biological Activities

Beyond its anticancer effects, preliminary studies suggest potential anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition assays indicated an IC50 value of approximately 3.11 ± 0.41 μM for COX-2, suggesting significant anti-inflammatory potential .
  • Antimicrobial Properties : Limited studies have suggested that this compound may possess antimicrobial activity against certain bacterial strains, although further research is required to substantiate these findings.

Research Findings and Future Directions

The current body of research highlights the therapeutic potential of this compound in oncology and possibly other therapeutic areas:

  • Ongoing Studies : Further investigations are underway to explore the full spectrum of biological activities and to elucidate the precise mechanisms through which this compound exerts its effects.
  • Potential Modifications : Structural modifications may enhance the efficacy and selectivity of this compound against specific cancer types or other diseases.
  • Clinical Trials : Future clinical trials will be essential to validate preclinical findings and assess safety profiles in human populations.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and similar purine-6-carboxamide derivatives:

Compound Structure Substituent (Position 2) Substituent (Position 9) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,4-Dichlorophenyl 4-Ethoxyphenyl C₂₀H₁₅Cl₂N₅O₃ 444.27 High lipophilicity due to Cl; ethoxy enhances solubility.
2-(2,4-Dichlorophenyl)-9-(4-Fluorophenyl)-... 2,4-Dichlorophenyl 4-Fluorophenyl C₁₉H₁₂Cl₂FN₅O₂ 444.23 (estimated) Fluorine’s electron-withdrawing effect may improve metabolic stability.
9-(2-Ethoxyphenyl)-2-(4-Fluorophenyl)-... 4-Fluorophenyl 2-Ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 Ortho-ethoxy increases steric hindrance; lower molecular weight.
2-Methyl-9-(4-Methylphenyl)-... Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 Reduced steric bulk; higher solubility but lower binding affinity.
2-(2,4-Dimethoxyphenyl)-9-(2-Fluorophenyl)-... 2,4-Dimethoxyphenyl 2-Fluorophenyl C₂₀H₁₆FN₅O₄ 425.37 Methoxy groups enhance solubility; para-fluoro improves target interaction.

Electronic and Steric Effects

  • The 4-ethoxyphenyl group at position 9 introduces moderate electron-donating properties, balancing solubility and membrane permeability .
  • Fluorophenyl Analogs : Substituting ethoxy with fluorine (e.g., compound) reduces steric bulk but increases polarity, which may alter binding kinetics. Fluorine’s electronegativity can strengthen hydrogen bonding in target proteins .
  • Methyl Groups : ’s methyl-substituted derivative exhibits lower molecular weight and reduced lipophilicity, favoring aqueous solubility but possibly diminishing receptor affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.